CID 101639656

Description

CID 101639656 is a chemical compound indexed in PubChem, a globally recognized repository for chemical information. For instance, PubChem entries typically include molecular formulas, physicochemical properties, and biological activity profiles. For this compound, these parameters would need to be sourced from experimental studies or computational models, such as those outlined in and , which detail properties like molecular weight, LogP values, and synthetic pathways for analogous compounds .

Properties

InChI |

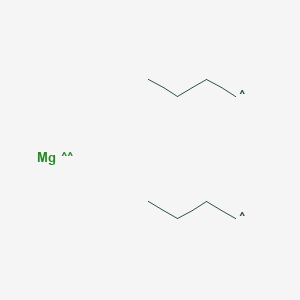

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHFJIDDBSDWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2].CCC[CH2].[Mg] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-47-5 | |

| Record name | Dibutylmagnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 101639656” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include:

Transesterification: This process involves the reaction of a compound with an ester in the presence of a catalyst and the absence of water to produce the desired product.

Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, often water, to form a new compound.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical processes that ensure high yield and purity. These methods often include:

Catalytic Processes: Utilizing catalysts to accelerate the reaction rate and improve efficiency.

Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 101639656” undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.

Substitution: This involves the replacement of one functional group with another in the compound.

Common Reagents and Conditions

Oxidizing Agents: Water radical cations are commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas or metal hydrides are typical reducing agents.

Catalysts: Various catalysts, including metal catalysts, are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quaternary ammonium cations .

Scientific Research Applications

The compound “CID 101639656” has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “CID 101639656” exerts its effects involves specific molecular targets and pathways. While detailed mechanisms are often complex, general principles include:

Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.

Pathway Modulation: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 101639656 with structurally or functionally related compounds would follow standardized protocols for chemical analysis, as described in and . Below is a hypothetical framework for such a comparison, based on the evidence's guidelines:

Table 1: Key Properties of this compound and Similar Compounds

Key Observations:

Structural Similarity : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 in ) and CAS 20358-06-9 (similarity score 0.71 in ) may share functional groups or reactivity patterns with this compound, influencing their applications in medicinal chemistry or catalysis .

Physicochemical Properties : LogP and TPSA values (critical for drug-likeness) vary significantly among analogs, as seen in and . For instance, higher TPSA correlates with reduced blood-brain barrier (BBB) permeability .

Synthetic Complexity : Palladium-catalyzed reactions () and bromination methods () are common in synthesizing halogenated aromatics, which might parallel this compound’s preparation.

Research Findings and Limitations

- Experimental Gaps: No direct data on this compound’s spectral or pharmacological profiles are available in the provided evidence. Studies analogous to and would be required to characterize its NMR, MS, or bioactivity.

- Computational Predictions : Tools like iLOGP and SILICOS-IT (referenced in and ) could estimate properties such as solubility or CYP inhibition, but experimental validation remains essential .

- Safety and Toxicity : Hazard statements (e.g., H315-H319 in ) for related compounds highlight the need for rigorous toxicity testing for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.